N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine
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Overview
Description
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine is a compound that belongs to the class of adamantane derivatives. Adamantane is a tricyclic hydrocarbon known for its rigid and virtually stress-free structure, which makes it a valuable building block in organic synthesis . The unique structure of adamantane derivatives allows them to exhibit interesting chemical and physical properties, making them useful in various scientific and industrial applications.
Preparation Methods
The synthesis of N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine involves several steps. One common method includes the reaction of adamantanecarboxylic acid with enamides, where the carboxylic acid derivative acts as an alkylating agent . Another method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one . Industrial production methods often involve the use of advanced catalytic systems and optimized reaction conditions to achieve high yields and purity.
Chemical Reactions Analysis
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include iodine, oxidizing agents, and alkylating agents . For example, the oxidative dehydrogenation of adamantanes in the presence of iodine can generate dehydroadamantanes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of various functional adamantane derivatives . In biology and medicine, adamantane derivatives have been explored for their antiviral and antiparkinsonian properties . Additionally, these compounds are used in the development of polymeric materials and thermally stable lubricants .
Mechanism of Action
The mechanism of action of N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine involves its interaction with specific molecular targets and pathways. The rigid structure of adamantane allows it to fit into certain binding sites, thereby modulating the activity of enzymes or receptors . This interaction can lead to various biological effects, such as antiviral activity or modulation of neurotransmitter systems in the case of antiparkinsonian drugs .
Comparison with Similar Compounds
N-(Chloromethyl-ethylamino-phosphoryl)adamantan-1-amine can be compared with other adamantane derivatives, such as amantadine, memantine, and rimantadine . These compounds share a similar adamantane core structure but differ in their functional groups and specific applications. For example, amantadine is used as an antiviral and antiparkinsonian drug, while memantine is used in the treatment of Alzheimer’s disease . The unique combination of functional groups in this compound gives it distinct chemical and biological properties.
Properties
CAS No. |
56252-42-7 |
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Molecular Formula |
C13H24ClN2OP |
Molecular Weight |
290.77 g/mol |
IUPAC Name |
N-[chloromethyl(ethylamino)phosphoryl]adamantan-1-amine |
InChI |
InChI=1S/C13H24ClN2OP/c1-2-15-18(17,9-14)16-13-6-10-3-11(7-13)5-12(4-10)8-13/h10-12H,2-9H2,1H3,(H2,15,16,17) |
InChI Key |
LWPNLMLRAICZJF-UHFFFAOYSA-N |
Canonical SMILES |
CCNP(=O)(CCl)NC12CC3CC(C1)CC(C3)C2 |
Origin of Product |
United States |
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